molecular formula C3H5Cl2F B1345526 1,2-Dichloro-2-fluoropropane CAS No. 420-97-3

1,2-Dichloro-2-fluoropropane

Cat. No.: B1345526
CAS No.: 420-97-3
M. Wt: 130.97 g/mol
InChI Key: OTKOPXLUNRNYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichloro-2-fluoropropane is an organic compound with the molecular formula C₃H₅Cl₂F It is a halogenated hydrocarbon, specifically a chlorofluorocarbon, which contains both chlorine and fluorine atoms attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-2-fluoropropane can be synthesized through several methods. One common approach involves the halogenation of propane derivatives. For instance, the reaction of 1,2-dichloropropane with a fluorinating agent such as antimony trifluoride (SbF₃) can yield this compound. The reaction typically occurs under controlled conditions, including moderate temperatures and pressures, to ensure the selective substitution of hydrogen atoms with fluorine .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of catalysts, such as antimony chlorofluoride, can enhance the efficiency of the fluorination process .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-2-fluoropropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted propanes, depending on the nucleophile used.

    Elimination: Alkenes such as 1-chloro-2-fluoropropene can be formed.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products include alkanes or alcohols.

Scientific Research Applications

1,2-Dichloro-2-fluoropropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dichloro-2-fluoropropane involves its interaction with various molecular targets. The compound can undergo metabolic activation in biological systems, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, such as proteins and DNA, potentially leading to biological effects. The exact pathways and molecular targets involved depend on the specific context and conditions of exposure .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichloropropane: Similar in structure but lacks the fluorine atom.

    1,2-Difluoropropane: Contains two fluorine atoms instead of chlorine.

    1,1,2-Trichloropropane: Contains an additional chlorine atom.

Uniqueness

1,2-Dichloro-2-fluoropropane is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties.

Properties

IUPAC Name

1,2-dichloro-2-fluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl2F/c1-3(5,6)2-4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKOPXLUNRNYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870530
Record name 1,2-Dichloro-2-fluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420-97-3
Record name 1,2-Dichloro-2-fluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=420-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-2-fluoropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dichloro-2-fluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dichloro-2-fluoropropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.364
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dichloro-2-fluoropropane
Reactant of Route 2
1,2-Dichloro-2-fluoropropane
Reactant of Route 3
Reactant of Route 3
1,2-Dichloro-2-fluoropropane
Reactant of Route 4
1,2-Dichloro-2-fluoropropane
Reactant of Route 5
1,2-Dichloro-2-fluoropropane
Reactant of Route 6
1,2-Dichloro-2-fluoropropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.